N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(15-10-5-11-22-15)18-16-13-8-4-9-14(13)19-20(16)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGFESYICYYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentanone Phenylhydrazone Formation
Cyclopentanone reacts with phenylhydrazine in ethanol under reflux (24–48 hours) to yield cyclopentanone phenylhydrazone . This intermediate is critical for subsequent cyclization.
$$
\text{Cyclopentanone} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Cyclopentanone Phenylhydrazone}
$$
Pyrazole Ring Formation via Cyclization
The phenylhydrazone undergoes cyclization with malononitrile in the presence of morpholine as a base catalyst, following conditions analogous to the Gewald reaction. This step forms the bicyclic 2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine via intramolecular nucleophilic attack and dehydration.
$$
\text{Phenylhydrazone} + \text{Malononitrile} \xrightarrow{\text{Morpholine, EtOH}} \text{Cyclopenta[c]Pyrazol-3-Amine}
$$
Key Observations :
- Reaction temperature (80–100°C) and prolonged reflux (6–12 hours) ensure complete cyclization.
- The phenyl group at the 2-position is introduced regioselectively due to steric and electronic effects.
Synthesis of Thiophene-2-Carboxylic Acid
Oxidation of Thiophene-2-Carbaldehyde
Thiophene-2-carboxylic acid is synthesized via oxidation of commercially available thiophene-2-carbaldehyde using potassium permanganate (KMnO₄) in acidic aqueous conditions.
$$
\text{Thiophene-2-Carbaldehyde} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{Thiophene-2-Carboxylic Acid}
$$
Purification : The crude acid is recrystallized from ethanol/water (1:1) to achieve >95% purity.
Amide Bond Formation: Coupling Cyclopenta[c]Pyrazol-3-Amine with Thiophene-2-Carboxylic Acid
Activation of Thiophene-2-Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions.
$$
\text{Thiophene-2-Carboxylic Acid} + \text{SOCl₂} \xrightarrow{\text{Reflux}} \text{Thiophene-2-Carbonyl Chloride} + \text{HCl} + \text{SO₂}
$$
Nucleophilic Acyl Substitution
The acid chloride reacts with cyclopenta[c]pyrazol-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target amide.
$$
\text{Thiophene-2-Carbonyl Chloride} + \text{Cyclopenta[c]Pyrazol-3-Amine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimization Notes :
- Stoichiometric TEA (1.5 equivalents) neutralizes HCl, driving the reaction to completion.
- Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.45–7.30 (m, 5H, Ph-H), 6.95 (d, J = 3.6 Hz, 1H, Thiophene-H), 4.20 (s, 1H, NH), 2.90–2.60 (m, 4H, Cyclopentane-H), 2.10–1.80 (m, 4H, Cyclopentane-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 145.5 (Pyrazole-C), 132.0–126.5 (Ph-C), 125.0 (Thiophene-C), 40.5–25.0 (Cyclopentane-C).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Comparative Analysis
Knoevenagel Condensation Approach
A modified Knoevenagel condensation using piperidine as a catalyst has been explored to connect aromatic aldehydes with active methylene compounds, though this method is less efficient for amide bond formation.
Direct Arylation Polymerization (DArP)
While DArP is effective for synthesizing thiophene-based polymers, its application to small-molecule amides remains limited due to challenges in regioselectivity.
Industrial-Scale Considerations and Challenges
Purification Techniques
Yield Optimization
- Cyclopenta[c]pyrazol-3-amine synthesis achieves 70–80% yield after optimization.
- Amide coupling proceeds in 85–90% yield under anhydrous conditions.
Applications and Derivatives
Biological Activity
Analogous pyrazole-thiophene hybrids exhibit telomerase inhibition (IC₅₀ = 2–10 μM) and antitumor activity against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines.
Materials Science
Thiophene-pyrazole conjugates serve as precursors for conductive polymers with tunable bandgaps (1.8–2.5 eV), relevant to organic photovoltaics.
Chemical Reactions Analysis
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl or thiophene rings, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide has shown promising results in anticancer research. Several studies indicate that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines.
Mechanisms of Action :
- Inhibition of Kinases : The compound targets key kinases involved in cell proliferation and survival.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, making it a potential candidate for cancer therapy.
Anti-inflammatory Properties
Research has demonstrated that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Mechanisms :
- NF-kB Pathway Inhibition : Reduces the expression of inflammatory mediators.
- Reactive Oxygen Species Reduction : Mitigates oxidative stress associated with inflammation.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Cyclopenta[c]pyrazole Ring : Utilizing cyclization reactions involving suitable precursors.
- Thiophene Integration : Introducing the thiophene moiety through electrophilic substitution or coupling reactions.
- Carboxamide Formation : Finalizing the structure by forming the carboxamide group via amide coupling reactions.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Showed anti-inflammatory effects by reducing TNF-alpha levels in vitro models of inflammation. |
| Study 3 | Investigated neuroprotective effects in models of oxidative stress-induced neuronal death. |
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiophene-carboxamide derivatives with fused heterocyclic systems. Below is a comparative analysis with structurally related compounds:
Physicochemical and Spectral Comparisons
- Melting Points: The target compound’s melting point is unreported, but analogues like 5-amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9b) melt at 202–204°C.
Spectral Data :
- IR Spectroscopy : Thiophene-2-carboxamide derivatives show characteristic NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S-C (~690 cm⁻¹) stretches.
- NMR : Pyrazole protons in the target compound would resonate near δ 7.2–7.6 ppm (aromatic), while cyclopenta protons appear as multiplet signals between δ 2.5–3.5 ppm.
Biological Activity
N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₅N₃OS
- Molecular Weight : 321.4 g/mol
- CAS Number : 1211846-24-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways by binding to enzymes or receptors, leading to alterations in cellular functions.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC₅₀ values in the micromolar range.
- A study highlighted that derivatives of cyclopenta[c]pyrazole compounds showed significant cytotoxicity against tumor cells, suggesting that structural modifications could enhance their anticancer efficacy .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
-
Anti-inflammatory Effects :
- Inflammation-related studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory mediators.
Case Studies and Research Findings
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Showed significant cytotoxicity against HeLa and MCF-7 cell lines with IC₅₀ values ranging from 0.5 to 10 µM. | |
| Antimicrobial Testing | Exhibited moderate antibacterial activity against Staphylococcus aureus. | |
| Anti-inflammatory Properties | Reduced the production of TNF-alpha and IL-6 in macrophage models. |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide?
- Methodology : A two-step approach is commonly employed. First, cyclocondensation of substituted cyclopenta[c]pyrazoles with thiophene-2-carboxylic acid derivatives under reflux conditions (e.g., ethanol or acetonitrile) yields intermediates. Subsequent functionalization via coupling reactions (e.g., with substituted amines or hydrazides) achieves the final product. Key parameters include temperature control (70–100°C) and stoichiometric ratios of reagents to minimize side products .
- Data : Typical yields range from 65–76% when using aromatic aldehydes or heterocyclic amines as coupling partners .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology : Combine spectroscopic and crystallographic techniques:
- IR spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹), NH (3200–3300 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assign chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and cyclopentane protons (δ 2.5–3.5 ppm). Carbonyl carbons appear at δ 165–175 ppm .
- X-ray crystallography : Resolve dihedral angles between the thiophene and phenyl rings (e.g., 8.5–13.5°) to confirm spatial arrangement .
Q. What preliminary biological screening methods are suitable for this compound?
- Methodology : Use in vitro assays to evaluate antimicrobial or enzyme inhibitory activity. For example:
- Antibacterial assays : Test against Gram-positive/negative strains via MIC (minimum inhibitory concentration) determination, using compounds like ciprofloxacin as controls .
- Enzyme inhibition : Assess interactions with cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric methods .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) to study interactions with proteins like COX-2 or bacterial topoisomerases. Key steps:
- Ligand preparation : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level .
- Binding site analysis : Identify hydrophobic pockets and hydrogen-bonding residues (e.g., Arg120 in COX-2) .
Q. What strategies resolve contradictory data in SAR studies of this compound’s analogs?
- Methodology : Systematically vary substituents on the phenyl or cyclopentane rings and correlate with bioactivity. For example:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antibacterial activity but reduce solubility .
- Steric effects : Bulky substituents on the cyclopentane moiety disrupt target binding, lowering efficacy .
- Validation : Use statistical tools (e.g., PCA or PLS regression) to identify dominant physicochemical parameters (logP, polar surface area) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology : Screen solvents (DMF, ethanol, acetonitrile) and evaporation rates to obtain high-quality single crystals. Slow evaporation in acetonitrile (1–2 weeks) produces crystals with resolution < 0.8 Å .
- Data : Crystallographic parameters (e.g., space group P2₁/c, Z = 4) confirm monoclinic symmetry .
Contradictions & Recommendations
- Synthetic Yield Variability : Lower yields (e.g., 64% in ) may result from incomplete cyclocondensation. Recommend monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Biological Activity Discrepancies : Differences in MIC values across studies (e.g., 2–16 µg/mL ) may stem from assay protocols (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
